N-Ethylguanidiniumsulfat

Übersicht

Beschreibung

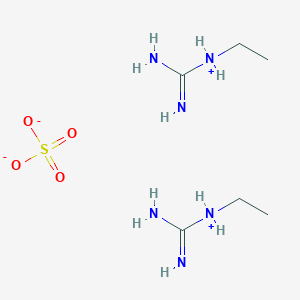

N-Ethylguanidine sulfate is an organic compound with the molecular formula C6H20N6O4S. It is a derivative of guanidine, where an ethyl group is attached to the nitrogen atom. This compound is commonly used in chemical synthesis and thermal analysis studies .

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

N-Ethylguanidiniumsulfat: wird aufgrund seiner Rolle als Reaktant in verschiedenen chemischen Syntheseprozessen eingesetzt. Es wird insbesondere bei der Synthese von 3-Ethyl-6-methyl-Isocytosinen verwendet, die in der pharmazeutischen Chemie aufgrund ihrer potenziellen biologischen Aktivität von Interesse sind .

Thermische Analyse Studien

Diese Verbindung ist wertvoll für thermische Analysen, die für das Verständnis der thermischen Stabilität und der Zersetzungsmuster von Materialien unerlässlich sind. Solche Studien können die Entwicklung von Materialien mit spezifischen thermischen Eigenschaften unterstützen .

Klassifizierung Organischer Verbindungen

Als unklassifizierte organische Verbindung trägt This compound zum umfassenderen Verständnis der organischen Chemie bei. Sie hilft bei der Kategorisierung und dem Verständnis des Verhaltens ähnlicher Verbindungen .

Löslichkeitsstudien

Die Löslichkeit von This compound in Wasser macht es zu einem interessanten Thema für Löslichkeitsstudien. Diese Studien sind entscheidend für die Arzneimittelformulierung und die Entwicklung verschiedener chemischer Prozesse .

Reaktivitätsprofiling

Das Verständnis der Reaktivität von This compound mit anderen Chemikalien ist für die Sicherheit und für den Einsatz in weiteren chemischen Reaktionen unerlässlich. Dieses Profiling kann zur Entdeckung neuer Reaktionen und Verbindungen führen .

Hygroskopizitätsforschung

Aufgrund seiner hygroskopischen Natur wird This compound verwendet, um die Feuchtigkeitsaufnahme und ihre Auswirkungen auf verschiedene Stoffe zu untersuchen. Dies ist besonders relevant im Bereich der Materialwissenschaften .

Wirkmechanismus

Target of Action

N-Ethylguanidine sulfate, also known as Ethylguanidinium sulphate (2:1), primarily targets acetylcholine receptors in the nervous system. These receptors play a crucial role in the transmission of nerve impulses by binding acetylcholine, a neurotransmitter responsible for muscle contraction and other physiological functions .

Mode of Action

N-Ethylguanidine sulfate interacts with acetylcholine receptors by mimicking the action of acetylcholine. This interaction leads to the activation of these receptors, resulting in the opening of ion channels and subsequent depolarization of the neuronal membrane. This depolarization facilitates the transmission of nerve impulses, enhancing neuromuscular communication .

Biochemical Pathways

The action of N-Ethylguanidine sulfate affects the cholinergic pathway, which is responsible for the synthesis, release, and degradation of acetylcholine. By activating acetylcholine receptors, N-Ethylguanidine sulfate enhances the cholinergic signaling pathway, leading to increased muscle contraction and improved neuromuscular function .

Pharmacokinetics

N-Ethylguanidine sulfate exhibits rapid absorption and distribution within the body. It is not significantly metabolized, which contributes to its prolonged action. The compound is primarily excreted unchanged in the urine. Its bioavailability is high due to its efficient absorption and minimal first-pass metabolism .

Result of Action

The molecular and cellular effects of N-Ethylguanidine sulfate include enhanced neuromuscular transmission and increased muscle strength. By activating acetylcholine receptors, the compound facilitates the release of acetylcholine, leading to improved muscle contraction and reduced symptoms of muscle weakness .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of N-Ethylguanidine sulfate. The compound is stable under physiological conditions but may degrade in extreme pH or temperature conditions. The presence of competing ions can also affect its binding to acetylcholine receptors, potentially altering its efficacy .

: DrugBank

Biochemische Analyse

Biochemical Properties

N-Ethylguanidine sulfate acts as a nucleophile, enabling the formation of new covalent bonds with electrophiles . Additionally, it functions as a catalyst in organic synthesis, actively promoting the creation of new molecular bonds . Furthermore, it serves as a ligand in coordination chemistry, enhancing its application in different research fields . Notably, N-Ethylguanidine sulfate is highly valued for its role in preparing thiols, amines, and other compounds .

Molecular Mechanism

It is known to form covalent bonds and facilitate new molecular connections, which could potentially influence gene expression and enzyme activity

Metabolic Pathways

It is known to interact with various enzymes and cofactors in its role as a reagent in scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Ethylguanidine sulfate can be synthesized by reacting ethylamine with cyanamide, followed by the addition of sulfuric acid. The reaction proceeds as follows:

- Ethylamine reacts with cyanamide to form N-ethylguanidine.

- The resulting N-ethylguanidine is then treated with sulfuric acid to yield N-ethylguanidine sulfate.

The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of N-ethylguanidine sulfate involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

N-Ethylguanidine sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Eigenschaften

IUPAC Name |

carbamimidoyl(ethyl)azanium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H9N3.H2O4S/c2*1-2-6-3(4)5;1-5(2,3)4/h2*2H2,1H3,(H4,4,5,6);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKQVDMIAGTYDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH2+]C(=N)N.CC[NH2+]C(=N)N.[O-]S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H20N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

503-69-5 (Parent) | |

| Record name | Ethylguanidinium sulphate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

272.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3482-86-8 | |

| Record name | Ethylguanidinium sulphate (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylguanidinium sulphate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

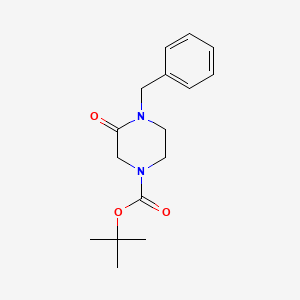

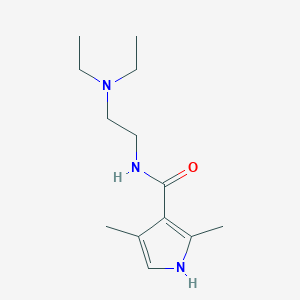

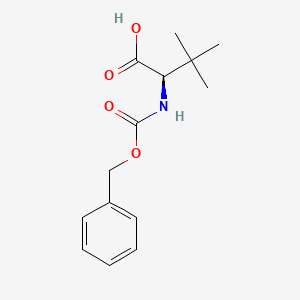

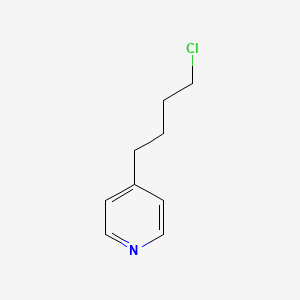

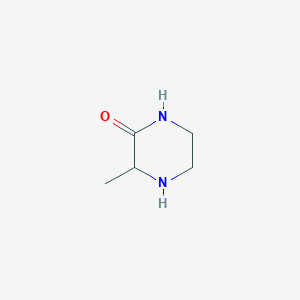

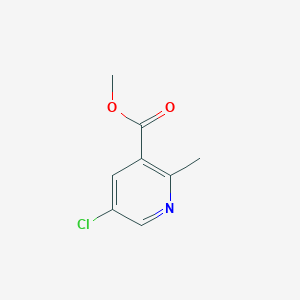

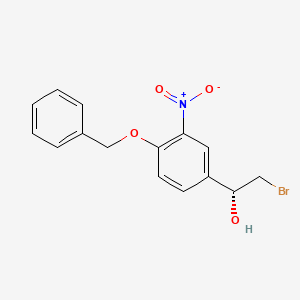

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)

![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)

![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)